
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mecanismo De Acción
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one acts as a competitive inhibitor of the ATP-binding site of the PI3K enzyme, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of the Akt signaling pathway, which is involved in cell survival and proliferation. Inhibition of this pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. In addition, 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to improve insulin sensitivity in diabetic mice, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes, making it suitable for use in cell culture studies. In addition, it has a high binding affinity for the PI3K enzyme, making it a potent inhibitor. However, one limitation of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is that it is not specific to the PI3K enzyme and can inhibit other kinases as well, leading to off-target effects.
Direcciones Futuras
There are several future directions for the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in scientific research. One potential direction is the development of more specific PI3K inhibitors that can target specific isoforms of the enzyme. Another direction is the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in combination with other drugs to enhance its efficacy and reduce off-target effects. Finally, the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in preclinical studies for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders is an area of active research.
Métodos De Síntesis
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is synthesized through a multi-step process involving the reaction of various reagents such as 2-acetyl-7-methoxy-1,2,3,4-tetrahydroquinoline, 2-bromo-4-methylthiazole, and 4-phenylthiosemicarbazide. The final product is obtained through purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) enzyme, which is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of PI3K activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3S/c1-22-16-9-5-8-13-10-14(19(21)23-17(13)16)18-20-15(11-24-18)12-6-3-2-4-7-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDADCSUUBYFUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
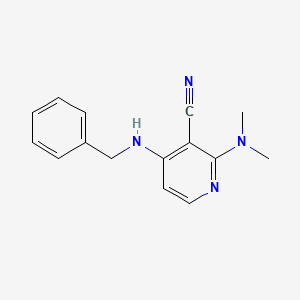
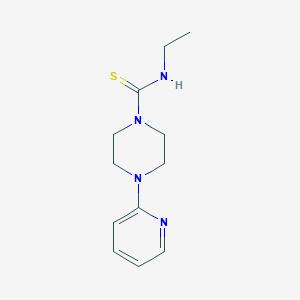
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
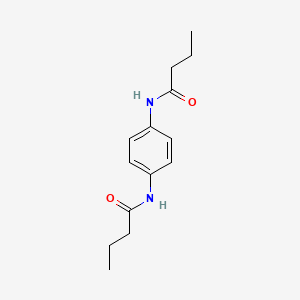
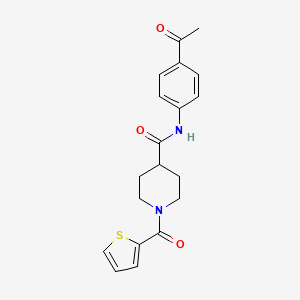
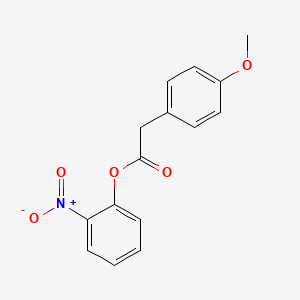
![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)

![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)